molecular formula C14H20N2O3S B1437528 Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate CAS No. 623588-30-7

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Cat. No. B1437528
M. Wt: 296.39 g/mol
InChI Key: OHGKLOGHIWWLSX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate, or TBFTPP, is a small molecule with a wide range of potential applications in scientific research. TBFTPP is a small molecule that can be synthesized in a laboratory setting, and its unique structure allows it to interact with various biological systems in a variety of ways.

Scientific Research Applications

Neuropharmacological Investigations

Research has highlighted the potential of compounds structurally related to Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate in neuropharmacological studies. Specifically, studies on WAY100135, a compound with a similar piperazine structure, have shown it to be a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors. This antagonist capability was observed through the attenuation of neuronal firing inhibition induced by 8-OHDPAT, a selective 5-hydroxytryptamine1A (5-HT1A) agonist, in guinea-pig dorsal raphe nucleus neurons. Such research indicates the potential of related compounds in investigating serotonergic systems and their pharmacological modulation (Mundey, Fletcher, & Marsden, 1994).

Investigation of 5-HT1A Receptor Agonists

Further research into the neuropharmacological implications of similar piperazine compounds has shed light on the differential effects of such compounds on neurotransmitter release. A study focusing on the effects of WAY-100135, a selective 5-HT1A receptor antagonist, highlighted its ability to modulate 5-hydroxytryptamine (5-HT) release, thereby providing insights into the actions of 5-HT1A receptor partial agonists like NAN-190 and buspirone. This research is crucial in understanding the receptor-mediated mechanisms underlying various neuropharmacological actions and may guide the development of therapeutics targeting these pathways (Routledge, Gurling, Ashworth-Preece, & Dourish, 1995).

Serotonin Receptor Research

Research involving compounds structurally akin to Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate has been instrumental in exploring serotonin receptor functionalities. Studies on WAY100135 have provided insights into its interaction with 5-HT1A receptors, highlighting its selectivity and antagonist properties. Such research offers valuable data on the nuances of serotonin receptor functioning and their implications in various physiological and pathological states (Fletcher et al., 1993).

properties

IUPAC Name

tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)12-5-4-11(10-17)20-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGKLOGHIWWLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651047
Record name tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

CAS RN

623588-30-7
Record name tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-carboxaldehyde (3.82 g, 20.0 mmol), tert-butyl piperazine-1-carboxylate (4.1 g, 22.0 mmol), N-ethyl-N,N-diisopropylamine (7.0 ml, 40.0 mmol) and dimethylsulphoxide (5.0 ml) were stirred at 130° C. under an atmosphere of nitrogen for 18 h. The cooled mixture was partitioned between ethyl acetate and water. The organics were washed with water, brine, dried over magnesium sulphate and evaporated. The resultant dark red solid was purified by silica column chromatography, eluting with dichloromethane followed by ethyl acetate/dichloromethane (15%) to give tert-butyl 4-(5-formylthien-2-yl)piperazine-1-carboxylate (4.3 g, 73%).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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